molecular formula C9H13N3O2S B13245437 N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide

N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide

Cat. No.: B13245437
M. Wt: 227.29 g/mol
InChI Key: WLHPULBNCKTMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide (CAS Number: 1341872-90-9) is a chemical compound supplied for research purposes. This molecule has a molecular formula of C9H13N3O2S and a molecular weight of 227.28 g/mol . Its structure features a thiazole ring, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The thiazole nucleus is a significant pharmacophore, and molecules containing this structure have been reported to possess various pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities . Researchers investigating the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, may find this compound of interest. Studies on structurally related N-(thiazol-2-yl)-benzamide analogs have identified them as a first-in-class of potent and selective negative allosteric modulators (antagonists) of ZAC . These analogs demonstrate state-dependent inhibition and show potential as valuable pharmacological tools for exploring ZAC's physiological functions, for which there is currently limited understanding . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide

InChI

InChI=1S/C9H13N3O2S/c1-5(10)3-8(14)12-9-11-7(4-15-9)6(2)13/h4-5H,3,10H2,1-2H3,(H,11,12,14)

InChI Key

WLHPULBNCKTMEO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=NC(=CS1)C(=O)C)N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Routes

Synthesis of 4-Acetylthiazole Intermediate

The 4-acetylthiazole moiety is a key building block and can be synthesized by the following methods:

Halogen-Lithium Exchange and Acetylation (Optimized Method)
  • Starting Material: 2-bromothiazole or 4-bromo-1,3-thiazole derivatives
  • Reagents: Butyllithium (n-BuLi), ethyl acetate
  • Conditions: The 2-bromothiazole is treated with butyllithium at low temperature (-80 to -78 °C) to form a lithio-thiazole intermediate.
  • Acetylation: Ethyl acetate is then added dropwise to the reaction mixture to introduce the acetyl group at the 4-position.
  • Reaction Time: 1.5 to 2 hours at low temperature
  • Yield: High yields are reported due to optimized molar ratios and temperature control.

This method is described in detail in patent CN105348216A and is noted for its safety, stability, and efficiency. The molar ratio of 2-bromothiazole:n-butyllithium:ethyl acetate is typically 1:1–1.5:1.3–2.

Diazotization and Bromination Followed by Lithiation
  • Step 1: Preparation of thiazolamine by reacting thiocarbamide with monochloroacetaldehyde under controlled temperature with subsequent neutralization.
  • Step 2: Diazotization of thiazolamine using sodium nitrite and concentrated nitric acid at low temperature.
  • Step 3: Bromination of diazotized intermediate with sodium bromide and copper sulfate to obtain 2-bromothiazole.
  • Step 4: Lithiation of 2-bromothiazole with butyllithium, followed by acetylation with ethyl acetate as above.

This multi-step sequence allows for the preparation of 2-acetylthiazole derivatives with controlled substitution patterns.

Coupling with 3-Aminobutanamide

The coupling of the 4-acetylthiazole intermediate with 3-aminobutanamide to form N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide is generally achieved via amide bond formation under controlled conditions:

  • Method: Direct reaction of 4-acetylthiazole with 3-aminobutanamide
  • Conditions: Controlled temperature and solvent environment to promote nucleophilic attack of the amine on the carbonyl carbon of the acetyl group or via activated intermediates (e.g., acid chloride or activated ester derivatives)
  • Purification: Crystallization or chromatographic techniques to isolate the pure amide product

This approach is commonly used as it avoids harsh conditions and maintains the integrity of the sensitive thiazole ring.

Summary of Preparation Method Parameters

Step Reagents/Conditions Temperature (°C) Reaction Time Notes
Preparation of thiazolamine Thiocarbamide + monochloroacetaldehyde + base Ambient to cooling Several hours Controlled pH neutralization required
Diazotization & bromination NaNO2 + HNO3, then NaBr + CuSO4 0 to 5 Hours Low temperature to avoid side reactions
Lithiation & acetylation 2-bromothiazole + n-BuLi + ethyl acetate -80 to -78 1.5–2 hours Molar ratios critical for yield
Amide coupling 4-acetylthiazole + 3-aminobutanamide Ambient to mild heating Hours Solvent choice affects yield

Research Findings and Considerations

  • Yield Optimization: The acetylation step benefits from precise control of temperature and reagent molar ratios to maximize yield and minimize by-products.
  • Safety: Low-temperature lithiation reactions require careful handling of butyllithium and inert atmosphere to prevent side reactions and ensure operator safety.
  • Purity: The final compound's purity is influenced by the efficiency of the amide coupling and subsequent purification steps.
  • Scalability: The described synthetic methods are amenable to scale-up with appropriate process controls, making them suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may block the biosynthesis of bacterial lipids, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide and related thiazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Findings Reference
This compound C₉H₁₂N₃O₂S 242.28 (calc.) 4-acetyl-thiazole + 3-aminobutanamide chain Hypothesized COX/LOX inhibition (based on analogs)
Compound 6a: N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide C₁₂H₁₂N₂O₃S 264.30 4-hydroxy-3-methoxyphenyl + acetamide Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9.01 µM)
Compound 6b: 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol C₁₀H₉N₂O₂S 221.25 2-amino-thiazole + 2-methoxyphenol Selective COX-2 inhibitor (IC₅₀ ~11.65 µM)
N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide C₁₄H₁₇N₃OS 283.37 4-methyl-thiazole + phenylethylamino-acetamide No activity data reported (structural analog)
N-(4-Acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride C₈H₁₂ClN₃O₂S 249.72 4-acetyl-thiazole + shorter 2-aminopropanamide No bioactivity data (commercial derivative)

Key Observations:

Substituent Effects on Bioactivity: Compound 6a and 6b () highlight the impact of aromatic substituents. The 4-hydroxy-3-methoxyphenyl group in 6a contributes to non-selective COX inhibition, while the 2-methoxyphenol in 6b enhances COX-2 selectivity. This suggests that electron-donating groups (e.g., methoxy) and hydroxyl positioning modulate enzyme specificity . In contrast, the acetyl group in this compound may favor interactions with hydrophobic enzyme pockets, though experimental validation is needed.

Chain Length and Flexibility: The 3-aminobutanamide chain in the target compound offers greater conformational flexibility compared to the shorter 2-aminopropanamide in . Longer chains may improve binding to extended active sites, as seen in other thiazole-based enzyme inhibitors .

Hydrogen-Bonding Capacity: The acetamide and aminobutanamide moieties in these compounds provide hydrogen-bond donors/acceptors, critical for interactions with COX/LOX active sites. For example, Compound 6a’s acetamide likely forms hydrogen bonds with catalytic residues, enhancing inhibitory potency .

Structural Analog Gaps: Compounds like N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide () lack reported bioactivity data, emphasizing the need for systematic studies to correlate structure and function.

Biological Activity

N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC8H10N2O2S
Molecular Weight186.24 g/mol
IUPAC NameThis compound
InChI KeyQZVZBAMFJXGZNU-UHFFFAOYSA-N
Canonical SMILESCC(=O)C1=CSC(=N1)NCC(C)C(=O)N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

In vitro studies have shown that this compound can inhibit the growth of these pathogens, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

The compound also demonstrates antifungal properties , particularly against common fungi such as Candida albicans . The Minimum Inhibitory Concentration (MIC) assays suggest that it can effectively reduce fungal growth, indicating its potential use in treating fungal infections .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and replication.
  • Interference with Cellular Processes : It could disrupt DNA replication or protein synthesis in target organisms, leading to cell death.

Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria revealed that this compound had a notable inhibitory effect. The following table summarizes the findings:

Bacterial StrainMIC (mg/mL)Growth Inhibition (%)
Escherichia coli0.595
Staphylococcus aureus0.2590
Pseudomonas aeruginosa0.7585

These results indicate strong potential for this compound as an antimicrobial agent in clinical settings .

Study 2: Antifungal Activity

In another investigation focusing on antifungal activity, this compound was tested against Candida species:

Fungal StrainMIC (mg/mL)Growth Inhibition (%)
Candida albicans0.492
Candida glabrata0.688

The data suggest that the compound is effective against these fungal pathogens and could be developed into a therapeutic agent for fungal infections.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6d_6) identify proton environments and confirm substituent positions .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL97 or similar software) resolves bond lengths, angles, and hydrogen-bonding networks. For example, planar deviations in thiazole rings can be quantified with an r.m.s. precision of 0.045 Å .

How can researchers resolve discrepancies between in vitro and in vivo biological activity data?

Advanced
Contradictions may arise from metabolic instability or poor bioavailability. Methodological approaches include:

  • Comparative Pharmacokinetics : Assess plasma stability and blood-brain barrier penetration using radiolabeled analogs (e.g., 11^{11}C isotopes) .
  • Structural Overlay Analysis : Compare X-ray structures of the compound bound to target proteins (e.g., GSK-3β) with free ligand conformations to identify steric clashes or binding-pocket mismatches .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity assays.

What computational strategies predict interactions between this compound and enzymatic targets?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina model binding poses using crystallographic data (e.g., PDB entries for GSK-3β) .
  • QSAR Modeling : Correlate substituent effects (e.g., acetyl vs. nitro groups) with inhibitory activity using descriptors like logP and polar surface area .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., N–H⋯O interactions) .

How can crystallization conditions be optimized for X-ray diffraction studies?

Q. Advanced

  • Solvent Screening : Use slow evaporation of ethyl acetate/hexane (50:50) with 5% ethanol to grow high-quality crystals .
  • Temperature Gradients : Crystallize at 4°C to reduce disorder in flexible side chains.
  • Additive Screening : Introduce trace DMF or glycerol to stabilize intermolecular hydrogen bonds .

What analytical techniques identify common synthetic impurities?

Q. Basic

  • HPLC-PDA : Detect unreacted starting materials (e.g., 2-amino-thiazoles) with C18 columns and UV detection at 254 nm .
  • TLC Monitoring : Use silica plates with iodine staining to track reaction progress (Rf_f values ≈ 0.3–0.5 in dichloromethane/methanol) .

How does the thiazole ring’s electronic configuration influence bioactivity?

Advanced
The thiazole’s electron-deficient π-system enhances binding to kinase ATP pockets via π-π stacking with aromatic residues (e.g., Phe67 in GSK-3β). Substituents like acetyl groups modulate electron density, affecting IC50_{50} values. For example, nitro groups at C5 increase electrophilicity, enhancing covalent interactions with cysteine residues .

What strategies improve metabolic stability of thiazole-containing analogs?

Q. Advanced

  • Trifluoromethyl Substitution : Increases lipophilicity and blocks oxidative metabolism at methyl groups .
  • Rigidification : Replace flexible linkers (e.g., methylene groups) with cyclohexyl rings to reduce entropic penalties during binding .

How are hydrogen-bonding networks analyzed in crystal structures?

Advanced
SHELXL-refined structures (R1_1 < 0.05) are visualized in ORTEP-3 to measure donor-acceptor distances (e.g., N–H⋯O = 2.8–3.2 Å) and angles (>120°). Hydrogen-bonding tables should include symmetry codes to map chain propagation (e.g., along [101] in orthorhombic systems) .

What in vitro assays evaluate anti-exudative or anticancer activity?

Q. Advanced

  • Carrageenan-Induced Edema : Measure paw volume reduction in rodents after oral administration (10–50 mg/kg) .
  • MTT Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, IC50_{50} ≈ 10–50 µM) with positive controls (e.g., doxorubicin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.